An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Nitrothiophene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Nitrothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitrothiophene is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitro group on the thiophene ring, govern its reactivity and make it a versatile precursor for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-nitrothiophene, including detailed experimental protocols for its key transformations and a summary of its spectroscopic data. The content is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize 3-nitrothiophene in their synthetic endeavors.
Chemical Properties of 3-Nitrothiophene
3-Nitrothiophene is a crystalline solid that is sparingly soluble in non-polar solvents and more soluble in polar organic solvents. A summary of its key physical and spectroscopic properties is presented below.
Physical Properties
The physical characteristics of 3-nitrothiophene are summarized in Table 1. It is a relatively stable compound but can be sensitive to light.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₃NO₂S | [1][2] |
| Molecular Weight | 129.14 g/mol | [1][2] |
| Melting Point | 74-75 °C | [3] |
| Boiling Point | 224-225 °C | [4] |
| Density | Data not readily available | |
| Solubility | Less soluble than 2-nitrothiophene. Soluble in ethanol, ether, and benzene.[4] Miscible with DMSO and DMF. | [4] |
| Appearance | Pale yellow crystals | [4] |
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 3-nitrothiophene are predicted to show distinct signals for the three protons and four carbons of the thiophene ring. The electron-withdrawing nitro group significantly influences the chemical shifts, particularly of the adjacent protons and carbons. For comparison, the experimental data for the structurally similar 3-Nitro-N-phenylthiophen-2-amine is provided in Table 2.
Table 2: ¹H and ¹³C NMR Spectral Data for 3-Nitro-N-phenylthiophen-2-amine [3]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 9.77 | s | - | NH |
| 7.42 | d | 5.8 | H-5 (Thiophene) | |
| 7.37 | t | 7.9 | H-meta (Phenyl) | |
| 7.23 | d | 7.9 | H-ortho (Phenyl) | |
| 7.18 | t | 7.4 | H-para (Phenyl) | |
| 6.55 | d | 5.8 | H-4 (Thiophene) | |
| ¹³C NMR | 151.7 | - | - | C2 (Thiophene) |
| 140.2 | - | - | C-ipso (Phenyl) | |
| 132.8 | - | - | C3 (Thiophene) | |
| 129.2 | - | - | C-meta (Phenyl) | |
| 124.4 | - | - | C-para (Phenyl) | |
| 121.7 | - | - | C5 (Thiophene) | |
| 119.8 | - | - | C-ortho (Phenyl) | |
| 110.1 | - | - | C4 (Thiophene) |
Note: The chemical shifts for 3-nitrothiophene itself will differ due to the absence of the N-phenylamino group at the 2-position.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of 3-nitrothiophene is expected to exhibit characteristic absorption bands for the nitro group and the thiophene ring.
Table 3: Predicted Characteristic IR Absorption Bands for 3-Nitrothiophene
| Functional Group | Wavenumber (cm⁻¹) | Description |
| NO₂ | ~1530 | Asymmetric stretch |
| NO₂ | ~1350 | Symmetric stretch |
| Aromatic C-H | 3100-3000 | Stretch |
| Aromatic C=C | 1600-1400 | Stretch |
| C-S | ~700 | Stretch |
1.2.3. Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-nitrothiophene is expected to show a molecular ion peak (M⁺) at m/z 129. Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 83) and NO (m/z 99).
Synthesis of 3-Nitrothiophene
The most common method for the synthesis of nitrothiophenes is the direct nitration of thiophene. This reaction typically yields a mixture of 2-nitrothiophene and 3-nitrothiophene, with the 2-isomer being the major product. The separation of these isomers can be challenging but is achievable through methods like fractional crystallization or chromatography.[1][4]
Experimental Protocol: Nitration of Thiophene
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Thiophene
-
Acetic anhydride
-
Fuming nitric acid (sp. gr. 1.51)
-
Glacial acetic acid
-
Ice
-
Petroleum ether (b.p. 20–40°)
Procedure:
-
Prepare a solution of thiophene (1 mole) in acetic anhydride (340 mL).
-
Separately, prepare a solution of fuming nitric acid (1.2 moles) in glacial acetic acid (600 mL), ensuring to add the nitric acid to the acetic acid with cooling.
-
Divide both solutions into two equal parts.
-
To a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add one-half of the nitric acid solution and cool to 10 °C.
-
With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature.
-
After the addition is complete, cool the mixture back to 10 °C and add the remaining nitric acid solution.
-
Continue the dropwise addition of the remaining thiophene solution.
-
Allow the reaction mixture to stand at room temperature for two hours.
-
Pour the mixture onto an equal weight of crushed ice with vigorous shaking to precipitate the crude nitrothiophene mixture as pale yellow crystals.
-
Collect the crystals by filtration, wash with ice water, and dry.
-
The crude product can be purified and the isomers separated by repeated crystallization from petroleum ether. 3-Nitrothiophene, being less soluble, will crystallize out more readily.[1]
Reactivity of 3-Nitrothiophene
The reactivity of 3-nitrothiophene is dominated by the strong electron-withdrawing nature of the nitro group, which deactivates the thiophene ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the nitro group makes the thiophene ring electron-deficient and thus susceptible to attack by nucleophiles. This is a key reaction for the functionalization of 3-nitrothiophene. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.
3.1.1. Experimental Protocol: Nucleophilic Aromatic Substitution with an Alkoxide
While a specific protocol for the reaction of 3-nitrothiophene with sodium methoxide was not found, a general procedure for the reaction of a similar substrate, 2-chloro-3,5-dinitrothiophene, with a nucleophile is provided below as a representative example.
Materials:
-
2-Chloro-3,5-dinitrothiophene
-
Sodium methoxide
-
Methanol
Procedure:
-
Dissolve 2-chloro-3,5-dinitrothiophene in methanol in a round-bottom flask.
-
Add a solution of sodium methoxide in methanol to the flask.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group of 3-nitrothiophene can be readily reduced to an amino group, yielding the versatile intermediate 3-aminothiophene. This transformation is crucial for introducing a nucleophilic site on the thiophene ring. Common reducing agents include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation.
3.2.1. Experimental Protocol: Reduction with Stannous Chloride
This protocol is adapted from procedures for the reduction of aromatic nitro compounds.[5]
Materials:
-
3-Nitrothiophene
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
To a solution of 3-nitrothiophene (1.0 eq) in ethanol, add stannous chloride dihydrate (5.0 eq).
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Basify the mixture with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 3-aminothiophene.
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. Therefore, electrophilic substitution on 3-nitrothiophene is significantly more difficult than on thiophene itself and requires harsh reaction conditions. If substitution does occur, it is expected to proceed at the C5 position, which is meta to the nitro group at C3 and ortho to the sulfur atom.
Regioselectivity of Electrophilic Attack:
-
Attack at C2: The positive charge of the intermediate is adjacent to the electron-withdrawing nitro group, which is destabilizing.
-
Attack at C4: The positive charge of the intermediate is adjacent to the electron-withdrawing nitro group, which is destabilizing.
-
Attack at C5: The positive charge of the intermediate is not directly adjacent to the nitro group, making this the least destabilized and therefore the most likely position for electrophilic attack.
Cross-Coupling Reactions
3-Nitrothiophene can potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. While the nitro group itself can be used as a coupling partner in some advanced Suzuki reactions, it is more common to first convert the nitrothiophene to a halothiophene. For instance, a 3-bromo-nitrothiophene derivative could be a suitable substrate.
3.4.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. A general protocol for the Suzuki coupling of a bromo-nitro-thiophene derivative is presented below.
3.4.1.1. Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol that would need to be optimized for a specific 3-nitro-halothiophene substrate.
Materials:
-
3-Halo-nitrothiophene (e.g., 3-bromo-X-nitrothiophene)
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane/water, toluene)
Procedure:
-
To a flame-dried flask, add the 3-halo-nitrothiophene (1.0 eq), the boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (2-5 mol%).
-
Add degassed solvent.
-
Heat the reaction mixture to 80-100 °C with stirring and monitor by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion
3-Nitrothiophene is a valuable and versatile building block in organic synthesis. Its reactivity is well-defined, with the electron-withdrawing nitro group facilitating nucleophilic aromatic substitution and directing the synthesis of a variety of substituted thiophenes. The nitro group can also be readily transformed into an amino group, opening up further avenues for functionalization. While electrophilic substitution is challenging, it can be achieved under specific conditions. The potential for participation in cross-coupling reactions further enhances the synthetic utility of 3-nitrothiophene derivatives. This guide provides a solid foundation of its chemical properties and reactivity, along with practical experimental protocols, to aid researchers in harnessing the full potential of this important heterocyclic compound.
